3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one, also known as AZD-9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR TKIs.
Wirkmechanismus
3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one selectively inhibits the activity of mutated EGFR, which is overexpressed in cancer cells. Specifically, it binds to the ATP-binding site of EGFR, preventing the phosphorylation of downstream signaling molecules that promote cell proliferation and survival. This results in the inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one has been shown to have a high selectivity for mutated EGFR over wild-type EGFR, leading to fewer off-target effects. It has also been shown to have good oral bioavailability and a long half-life, allowing for once-daily dosing. In clinical trials, 3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one has demonstrated a favorable safety profile with few adverse events.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one has several advantages for use in lab experiments. Its high selectivity for mutated EGFR allows for the investigation of specific EGFR mutations and their effects on cancer cell growth and survival. Its good oral bioavailability and long half-life make it suitable for in vivo studies. However, one limitation is that 3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one is only effective in cancer cells with EGFR T790M mutation, limiting its applicability to other types of cancer.
Zukünftige Richtungen
For 3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one research include investigating its use in combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Additionally, further studies are needed to investigate its potential for the treatment of other EGFR-mutant cancers. Finally, the development of resistance to 3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one remains a challenge, and research is needed to identify strategies to overcome this resistance.
Synthesemethoden
The synthesis of 3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-fluoroaniline to form 2-fluoro-5-nitrobenzoic acid. This intermediate is then coupled with 4-(3-pyridyl)-2-aminophenol to form the key intermediate 3-(2-fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one. The final product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one has shown promising results in preclinical studies and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. 3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one has also been investigated for the treatment of other EGFR-mutant cancers, such as breast cancer and head and neck squamous cell carcinoma.
Eigenschaften
IUPAC Name |
3-(2-fluorophenoxy)-1-phenyl-4-pyridin-3-ylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-16-10-4-5-11-17(16)25-19-18(14-7-6-12-22-13-14)23(20(19)24)15-8-2-1-3-9-15/h1-13,18-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVVRNNSDYWUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.